5-bromo-2-[(4-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-[(4-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine, chlorine, and pyridine moieties, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-[(4-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide typically involves multiple steps, including halogenation, etherification, and amide formation. One common synthetic route starts with the bromination of a suitable benzene derivative, followed by the introduction of the chlorophenylmethyl group through a nucleophilic substitution reaction. The final step involves the coupling of the brominated intermediate with 3-pyridinylamine to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents such as palladium or copper may be used to facilitate specific steps in the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromine and chlorine sites, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated or chlorinated quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, 5-bromo-2-[(4-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for probing biochemical pathways.
Medicine: In medicine, derivatives of this compound may be investigated for their therapeutic potential. For example, modifications to the structure could lead to the development of new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 5-bromo-2-[(4-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
- 5-Bromo-2-chlorophenyl (4-ethoxyphenyl)methanone
- 5-Bromo-2-chlorophenyl (4-fluorophenyl)methanone
- 5-Bromo-2-chlorophenyl (4-ethoxyphenyl)methanone
Comparison: Compared to these similar compounds, 5-bromo-2-[(4-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide stands out due to the presence of the pyridine ring, which imparts unique electronic and steric properties. This difference can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C19H14BrClN2O2 |
---|---|
Molecular Weight |
417.7 g/mol |
IUPAC Name |
5-bromo-2-[(4-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C19H14BrClN2O2/c20-14-5-8-18(25-12-13-3-6-15(21)7-4-13)17(10-14)19(24)23-16-2-1-9-22-11-16/h1-11H,12H2,(H,23,24) |
InChI Key |
PJXVXFMSGVGLET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.